

ML226: A Highly Selective Chemical Probe for the Serine Hydrolase ABHD11

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Compound of Interest

Compound Name: ML226

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A detailed analysis of the cross-reactivity profile of **ML226**, a potent and selective inhibitor of the α/β hydrolase domain-containing protein 11 (ABHD11), reveals a clean inhibitory profile against a broad panel of other serine hydrolases. This guide provides a comprehensive overview of the selectivity of **ML226**, supported by experimental data and detailed protocols for researchers in chemical biology and drug discovery.

ML226 is a small molecule inhibitor that has been identified as a highly potent and selective chemical probe for studying the biological functions of ABHD11, a largely uncharacterized member of the serine hydrolase superfamily. Developed through the NIH Molecular Libraries Program, **ML226** operates via a covalent mechanism, carbamoylating the active site serine of ABHD11. Its high selectivity makes it an invaluable tool for dissecting the specific roles of ABHD11 in cellular processes without the confounding off-target effects common to less selective inhibitors.

Comparative Analysis of Hydrolase Inhibition

To assess the selectivity of **ML226**, its inhibitory activity was profiled against a panel of approximately 20 other human serine hydrolases using a competitive activity-based protein profiling (ABPP) platform. This method allows for the direct assessment of inhibitor potency and selectivity in a complex proteome. The results demonstrate that **ML226** is exceptionally selective for ABHD11.

Target Hydrolase	ML226 IC ₅₀ (nM)	Fold Selectivity vs. ABHD11
ABHD11	15	-
ABHD6	> 2000	> 133
BAT5 (ABHD16A)	> 2000	> 133
CES1 (hCE1)	> 2000	> 133
CES2 (hCE2)	> 2000	> 133
DAGLB	> 2000	> 133
FAAH	> 2000	> 133
KIAA1363	> 2000	> 133
LYPLA1 (APT1)	> 2000	> 133
LYPLA2 (APT2)	> 2000	> 133
MAGL	> 2000	> 133
PAFAH1B2	> 2000	> 133
PAFAH1B3	> 2000	> 133
PAFAH2	> 2000	> 133
PLA2G7 (pPAFAH)	> 2000	> 133
Additional Screened Hydrolases with IC ₅₀ > 2000 nM		
ABHD12	> 2000	> 133
ABHD13	> 2000	> 133
Dpp4	> 2000	> 133
FASN	> 2000	> 133
GZMB	> 2000	> 133

PRCP	> 2000	> 133
PREP	> 2000	> 133
TH	> 2000	> 133

Table 1: Cross-reactivity profiling of **ML226** against a panel of human serine hydrolases. Data is derived from competitive activity-based protein profiling (ABPP) experiments.

The data clearly indicates that **ML226** has an in vitro IC_{50} of 15 nM for ABHD11.^{[1][2]} For all other serine hydrolases tested, the IC_{50} values were greater than 2000 nM, demonstrating a selectivity of over 100-fold for ABHD11.^{[1][2]} In situ experiments in cell-based assays have shown that **ML226** can completely and selectively inhibit ABHD11 at sub-nanomolar concentrations (IC_{50} of 0.68 nM).^{[1][3]}

Experimental Methodologies

The determination of **ML226** selectivity was primarily achieved through a gel-based competitive activity-based protein profiling (ABPP) assay.

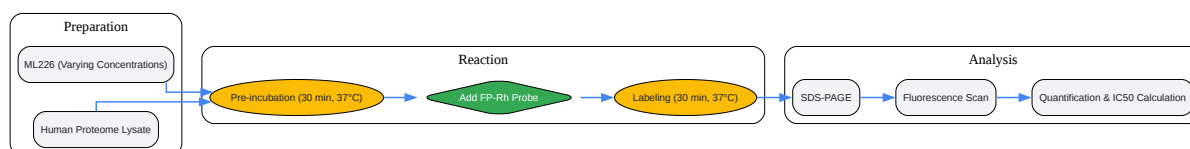
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

- **Proteome Preparation:** Human cell or tissue proteomes were prepared by sonication in a suitable buffer (e.g., PBS) and subsequent centrifugation to isolate the soluble fraction. Protein concentration was determined using a standard protein assay (e.g., BCA assay).
- **Inhibitor Incubation:** Proteomic lysates were pre-incubated with varying concentrations of **ML226** (or vehicle control) for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
- **Activity-Based Probe Labeling:** A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., rhodamine; FP-Rh), was added to the inhibitor-treated proteomes. The mixture was incubated for a further period (e.g., 30 minutes) to allow the probe to covalently label the active sites of serine hydrolases that were not inhibited by **ML226**.

- **SDS-PAGE Analysis:** The labeling reaction was quenched by the addition of a denaturing loading buffer. The proteins were then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Fluorescence Scanning:** The gel was visualized using a flatbed fluorescence scanner. The intensity of the fluorescent signal for each known serine hydrolase band corresponds to the level of active enzyme. A reduction in fluorescence intensity in the presence of **ML226** indicates inhibition.
- **Data Analysis:** The fluorescent bands corresponding to specific serine hydrolases were quantified. The IC_{50} values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of **ML226** using competitive ABPP.



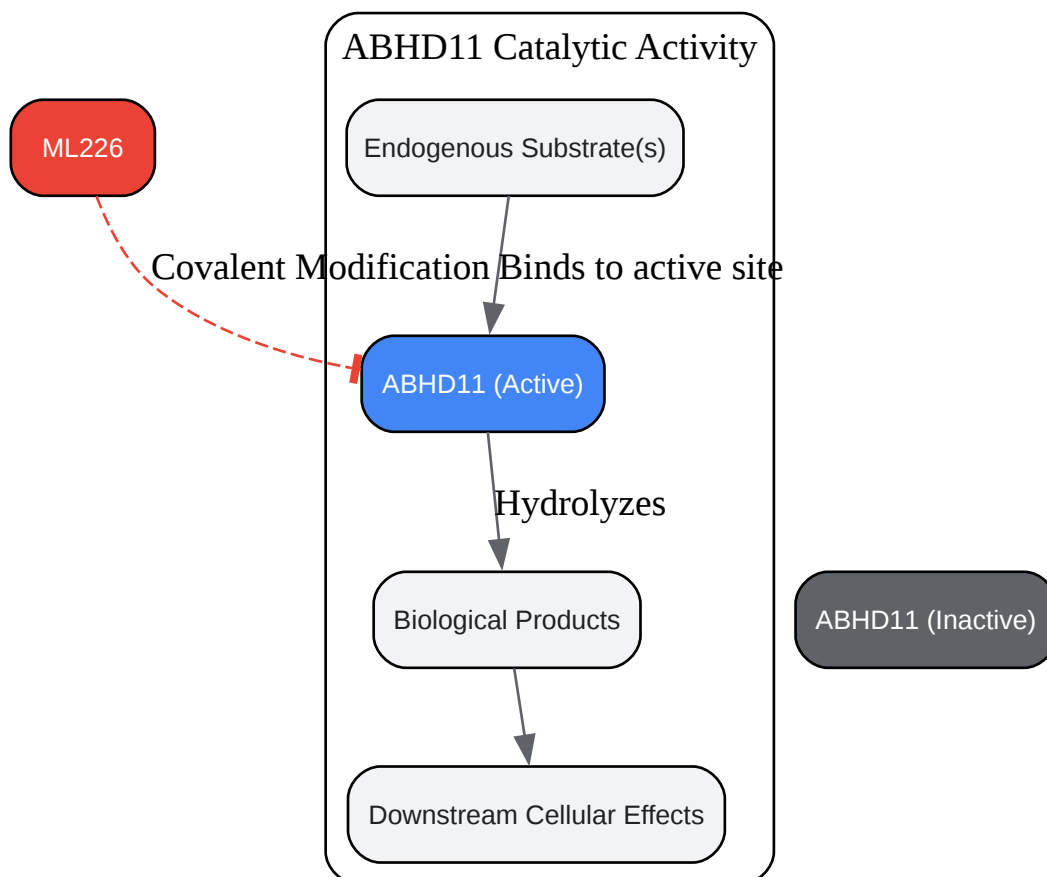
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Caption: Workflow for Competitive ABPP of **ML226**.

Mechanism of Action and Signaling Context

ML226 is a triazole urea-based inhibitor that covalently modifies the active site serine of ABHD11. This irreversible inhibition makes it a stable tool for prolonged studies. The biological role of ABHD11 is not yet fully elucidated, but it is known to be a member of the large and

diverse α/β hydrolase superfamily. Understanding the specific substrates and pathways regulated by ABHD11 is an active area of research, and **ML226** is a critical tool in these efforts. The diagram below represents the inhibitory action of **ML226** on ABHD11, preventing it from acting on its endogenous substrate.



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Caption: Inhibition of ABHD11 by **ML226**.

In conclusion, the extensive cross-reactivity profiling of **ML226** demonstrates its high selectivity for ABHD11 over a broad range of other serine hydrolases. This makes **ML226** an exemplary chemical probe for investigating the specific physiological and pathophysiological roles of ABHD11.

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